![molecular formula C15H18BrN3O2 B4963898 1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione](/img/structure/B4963898.png)
1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
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Overview
Description
1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as BRD-9424, is a small molecule that has been synthesized for potential use in scientific research. This compound has been shown to have promising effects in various biochemical and physiological assays, making it a potentially valuable tool for researchers in a variety of fields.
Mechanism of Action
1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione works by binding to a specific pocket on the BRD4 protein, preventing it from carrying out its normal functions. This inhibition of BRD4 activity has been shown to have a variety of downstream effects, including the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects:
In addition to its effects on BRD4 activity, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of a family of enzymes called histone deacetylases, which are involved in the regulation of gene expression. This inhibition has been shown to have potential therapeutic effects in a variety of diseases, including cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is its selectivity for certain proteins, which allows researchers to study their specific functions in greater detail. Additionally, the synthesis of this compound has been optimized and validated, ensuring its purity and reproducibility. However, one limitation of this compound is its potential toxicity, which can limit its use in certain assays.
Future Directions
There are several potential future directions for research on 1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. One area of interest is the development of more selective inhibitors of BRD4, which could have even greater therapeutic potential. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its effects. Finally, there is ongoing research into the potential toxicity of this compound and ways to mitigate this risk.
Synthesis Methods
The synthesis of 1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione involves a multi-step process that begins with the reaction of 3-bromobenzaldehyde and 4-methylpiperazine to form an intermediate compound. This intermediate is then reacted with succinic anhydride to produce the final product, this compound. The synthesis of this compound has been optimized and validated in several studies, ensuring its purity and reproducibility.
Scientific Research Applications
1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have a variety of potential applications in scientific research. One area of interest is its potential as a tool for studying the role of certain proteins in disease states. For example, this compound has been shown to selectively inhibit the activity of a protein called BRD4, which is involved in the development of cancer and other diseases. By selectively targeting this protein, researchers can gain insights into its role in disease and potentially develop new therapies.
properties
IUPAC Name |
1-(3-bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-17-5-7-18(8-6-17)13-10-14(20)19(15(13)21)12-4-2-3-11(16)9-12/h2-4,9,13H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBUFJBEPRYPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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